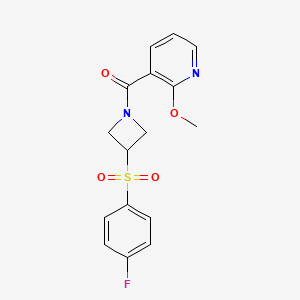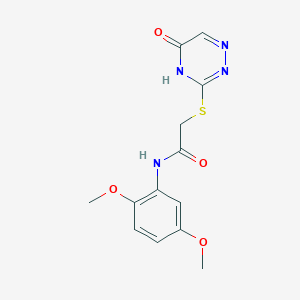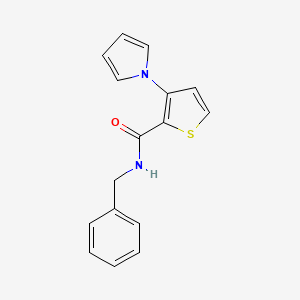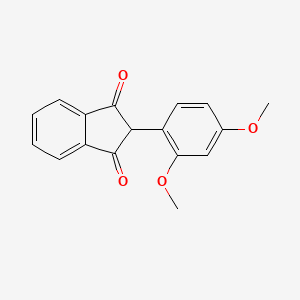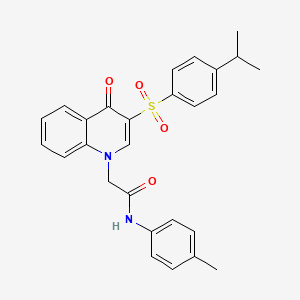
3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
Apart from its anticancer activity, 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has also been shown to possess other biochemical and physiological effects. Studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
The potential applications of 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile are vast, and several future directions can be explored. One of the areas of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, studies can be conducted to investigate the synergistic effects of this compound with other anticancer agents. Furthermore, the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases can also be explored.
Conclusion
In conclusion, 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a promising compound with potential applications in various fields. Its potent anticancer activity, anti-inflammatory activity, and antioxidant activity make it an ideal candidate for the development of novel drugs. However, further research is needed to explore its full potential and overcome its limitations.
Synthesis Methods
The synthesis of 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves the reaction between 1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and 2-bromoethyl ethyl sulfide in the presence of a base. The reaction proceeds through the substitution of the bromine atom by the thioether group, resulting in the formation of the desired product.
Scientific Research Applications
3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Several studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells.
properties
IUPAC Name |
3-(2-cyanoethylsulfanyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-11-5-2-3-6-12(11)13(9-16)14(17-10)18-8-4-7-15/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKXEMYXVUYKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2729514.png)

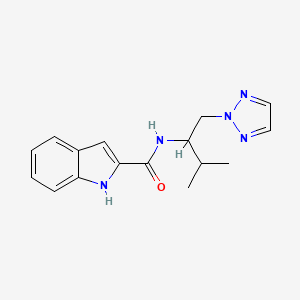

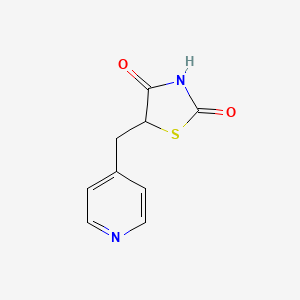

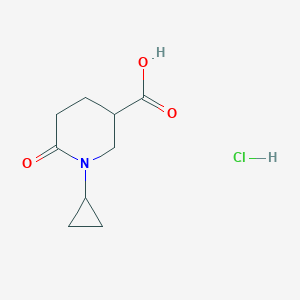
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)

